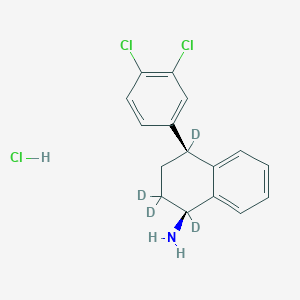
rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride: is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders. The compound is labeled with deuterium, which makes it useful in various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride involves multiple steps, starting from the parent compound sertraline. The process typically includes:
Deuterium Labeling: Introduction of deuterium atoms into the sertraline molecule.
N-Demethylation: Removal of the methyl group from the nitrogen atom.
Formation of Hydrochloride Salt: Conversion of the free base to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs .
Scientific Research Applications
Chemistry:
- Used as a reference standard in analytical chemistry for the quantification of sertraline and its metabolites.
- Employed in isotope dilution mass spectrometry (IDMS) for accurate measurement of sertraline levels.
Biology:
- Utilized in metabolic studies to understand the biotransformation of sertraline in biological systems.
- Helps in tracing the metabolic pathways and identifying the metabolites formed.
Medicine:
- Aids in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of sertraline.
- Supports the development of new antidepressant drugs by providing insights into the metabolism of existing compounds.
Industry:
- Used in quality control and assurance processes in the pharmaceutical industry.
- Assists in the development of new analytical methods for drug testing and validation .
Mechanism of Action
rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride exerts its effects by interacting with the serotonin transporter (SERT) in the brain. It inhibits the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This action enhances serotonergic neurotransmission, which is believed to contribute to its antidepressant effects. The deuterium labeling does not significantly alter the mechanism of action but provides a means to trace and study the compound in various research settings .
Comparison with Similar Compounds
N-Desmethyl Sertraline: The non-deuterated analog of rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride.
Sertraline: The parent compound, a widely used SSRI.
Desmethylcitalopram: Another metabolite of an SSRI, citalopram.
Uniqueness: this compound is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracing are required .
Properties
Molecular Formula |
C16H16Cl3N |
|---|---|
Molecular Weight |
332.7 g/mol |
IUPAC Name |
(1S,4S)-1,2,2,4-tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m0./s1/i8D2,11D,16D; |
InChI Key |
YKXHIERZIRLOLD-HBWCLSKVSA-N |
Isomeric SMILES |
[2H][C@]1(CC([C@](C2=CC=CC=C21)([2H])N)([2H])[2H])C3=CC(=C(C=C3)Cl)Cl.Cl |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


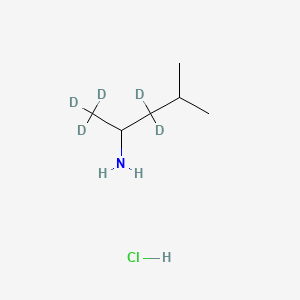
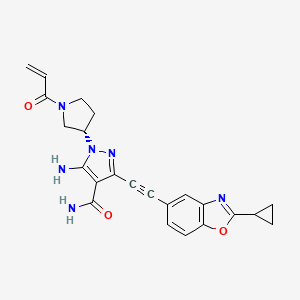
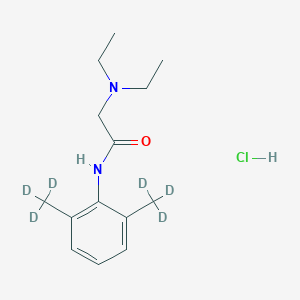
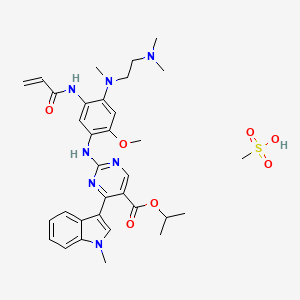
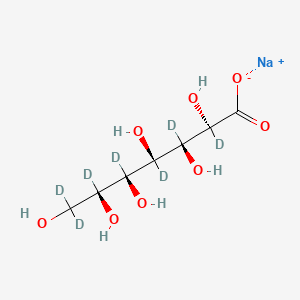
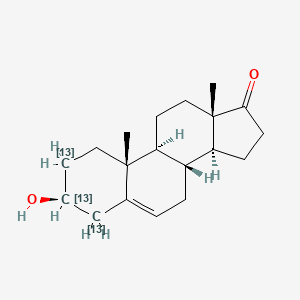

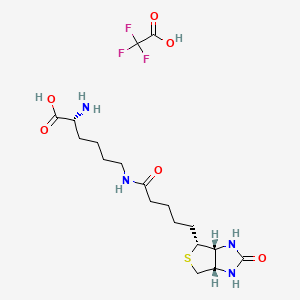
![Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate](/img/structure/B12415985.png)
![3-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12415993.png)
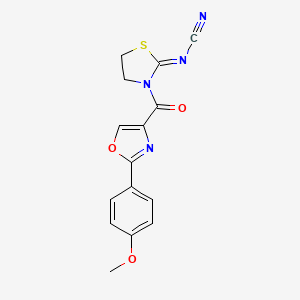
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)
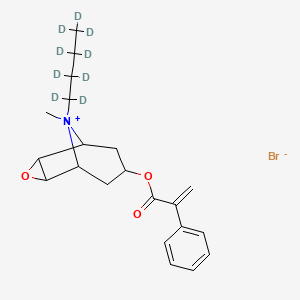
![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12416015.png)
